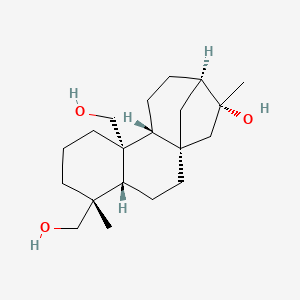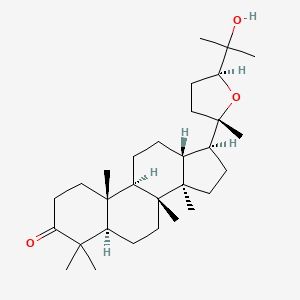
ent-Kaurane-16beta,19,20-triol
Overview
Description
ent-Kaurane-16beta,19,20-triol: is a natural diterpenoid compound found in several plants. It is a member of the kaurane family of diterpenes, which are known for their diverse biological activities. The compound is characterized by its unique structure, which includes three hydroxyl groups at the 16, 19, and 20 positions on the kaurane skeleton .
Mechanism of Action
Target of Action
The primary targets of ent-Kaurane-16beta,19,20-triol are currently under investigation. As a natural product used in life sciences research , it’s likely that it interacts with multiple targets within the cell.
Mode of Action
It’s known that diterpene synthases in poplar contribute to the production of ent-kaurene and 16α-hydroxy-ent-kaurane . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that ent-kaurene serves as the universal precursor for gibberellins , a group of plant hormones that regulate growth and influence various developmental processes.
Pharmacokinetics
The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
As a natural product used in life sciences research , it’s likely that it has multiple effects at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ent-Kaurane-16beta,19,20-triol can be achieved through biotransformation processes. One common method involves the biotransformation of ent-kaur-16-en-19-ol using the fungus Cunninghamella aphidicola. This process results in the formation of ent-kauran-16beta,19-diol and ent-kauran-16beta,17,19-triol, with the hydroxyl group at position 16 having the same alpha-stereochemistry .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from plant sources. The compound can be isolated in large amounts from several plant species, making it feasible for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: ent-Kaurane-16beta,19,20-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which exhibit enhanced biological activities .
Scientific Research Applications
ent-Kaurane-16beta,19,20-triol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a starting material for the synthesis of other biologically active diterpenoids.
Industry: this compound is used in the development of natural product-based pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- ent-Kaurane-16beta,19-diol
- ent-Kaurane-16beta,17,19-triol
- 16alpha-hydroxy-ent-kaurane
Comparison: ent-Kaurane-16beta,19,20-triol is unique due to the presence of three hydroxyl groups at specific positions on the kaurane skeleton. This structural feature distinguishes it from other similar compounds, which may have different hydroxylation patterns or additional functional groups. The unique structure of this compound contributes to its distinct biological activities and makes it a valuable compound for scientific research .
Properties
IUPAC Name |
(1S,4R,5R,9R,10R,13R,14R)-5,9-bis(hydroxymethyl)-5,14-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-17(12-21)7-3-8-20(13-22)15(17)6-9-19-10-14(4-5-16(19)20)18(2,23)11-19/h14-16,21-23H,3-13H2,1-2H3/t14-,15-,16-,17+,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFORYGXRNFDDG-VMJIZDNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(C)O)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tetrapotassium;2-[2-[2-[[6-[bis(carboxylatomethyl)amino]-2-[(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1150790.png)
![(1'R,2'R,4'R,5S,10'R,14'S,16'S,18'S)-10',14'-dimethylspiro[(2,3,4-13C3)oxolane-5,15'-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene]-2,7'-dione](/img/structure/B1150807.png)

![[(1S,4S,7R,9S,10S,12R)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1150811.png)

